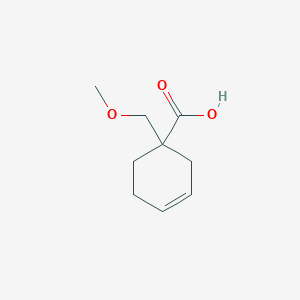

1-(Methoxymethyl)cyclohex-3-ene-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

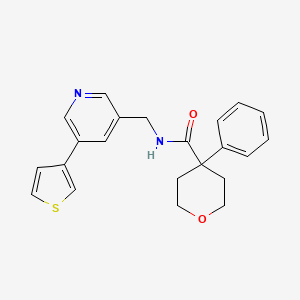

“1-(Methoxymethyl)cyclohex-3-ene-1-carboxylic acid” is a chemical compound with the molecular formula C9H14O3 and a molecular weight of 170.21 . It is a powder in physical form .

Molecular Structure Analysis

The InChI code for “1-(Methoxymethyl)cyclohex-3-ene-1-carboxylic acid” is 1S/C9H14O3/c1-12-7-9(8(10)11)5-3-2-4-6-9/h2-3H,4-7H2,1H3,(H,10,11) .It is stored at a temperature of 4 degrees Celsius . The compound is a powder in physical form .

Scientific Research Applications

Organic Synthesis

“1-(Methoxymethyl)cyclohex-3-ene-1-carboxylic acid” is used as a starting material and intermediate in organic synthesis . It can be used to synthesize a variety of organic compounds, contributing to the development of new drugs, materials, and other chemical products .

Ligand for Coordination Chemistry

This compound can also serve as a ligand in coordination chemistry . Ligands are ions or molecules that bind to a central metal atom to form a coordination complex. This can be useful in various fields such as catalysis, material science, and medicinal chemistry .

Catalyst

“1-(Methoxymethyl)cyclohex-3-ene-1-carboxylic acid” can be used as a catalyst . Catalysts are substances that increase the rate of a chemical reaction by reducing the energy barrier of the reaction, without being consumed in the process .

Oxidizing Agent

This compound can also act as an oxidizing agent . Oxidizing agents are substances that can accept electrons from another substance. They are crucial in many chemical reactions, including combustion, respiration, and various industrial processes .

Enantioselective Synthesis

The compound has been used in the enantioselective synthesis of (S)-3-cyclohexene-1-carboxylic acid , a chiral precursor for the important anticoagulant Edoxaban . The enantioselective synthesis is of great significance as it allows for the production of a specific enantiomer of a compound, which can have different biological activities .

Biocatalysis

The compound has been used in biocatalysis, specifically in the engineering of the E. coli esterase BioH for improved S-enantioselectivity . Biocatalysis is a sub-discipline of enzymology that uses natural catalysts, such as protein enzymes or whole cells, to conduct chemical reactions. This provides a greener and more sustainable method of chemical synthesis .

Safety and Hazards

Mechanism of Action

Pharmacokinetics

Like other carboxylic acids, it is expected to be well-absorbed in the gastrointestinal tract, widely distributed throughout the body, metabolized in the liver, and excreted in the urine .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 1-(Methoxymethyl)cyclohex-3-ene-1-carboxylic acid. For instance, the compound’s stability could be affected by exposure to light or high temperatures .

properties

IUPAC Name |

1-(methoxymethyl)cyclohex-3-ene-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-12-7-9(8(10)11)5-3-2-4-6-9/h2-3H,4-7H2,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSOANQZOUIMUAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1(CCC=CC1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-1-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole hydrochloride](/img/structure/B2526568.png)

![6-Tert-butyl-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2526571.png)

![Cyclohex-3-en-1-yl(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2526576.png)

![5-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine](/img/structure/B2526578.png)

![N-[[1-(3,4-Dimethylphenyl)cyclobutyl]methyl]prop-2-enamide](/img/structure/B2526582.png)